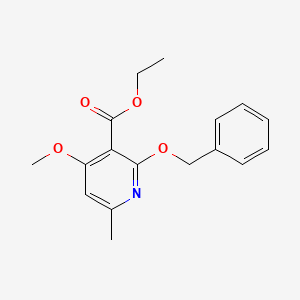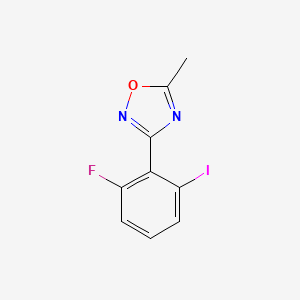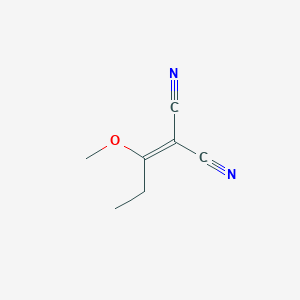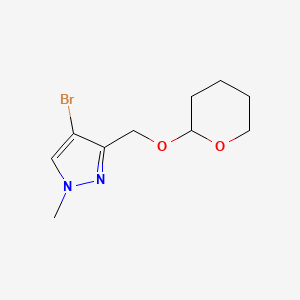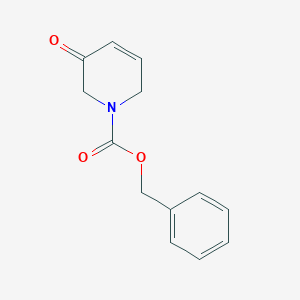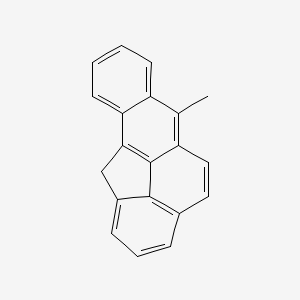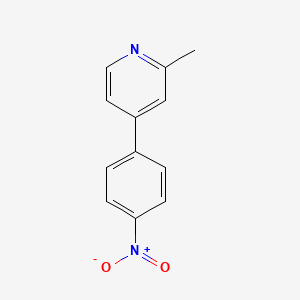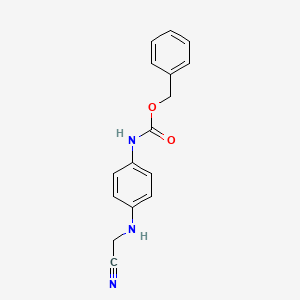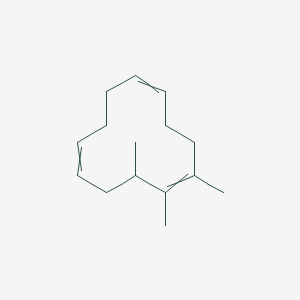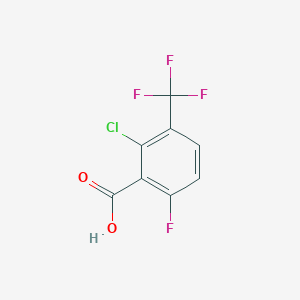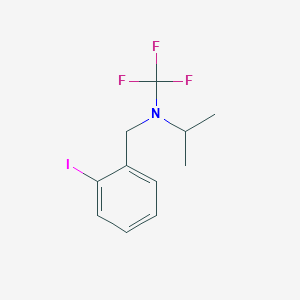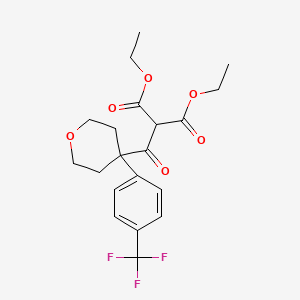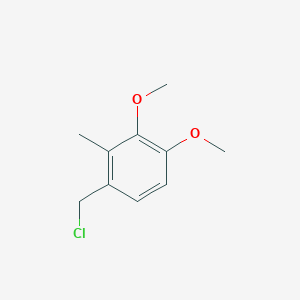
1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene is an organic compound with the molecular formula C10H13ClO2. It is a derivative of benzene, featuring a chloromethyl group, two methoxy groups, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3,4-dimethoxytoluene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction proceeds under mild conditions, usually at temperatures ranging from 0°C to 25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can enhance the reaction rate and yield. The crude product is typically purified through distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Aminomethyl, thiomethyl, or alkoxymethyl derivatives.
Oxidation: 3,4-Dimethoxy-2-methylbenzaldehyde or 3,4-dimethoxy-2-methylbenzoic acid.
Reduction: 3,4-Dimethoxy-2-methyltoluene.
科学的研究の応用
1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene depends on its specific application. In substitution reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic attack. The methoxy groups can stabilize intermediates through resonance, enhancing the compound’s reactivity. In biological systems, the compound may interact with cellular targets, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.
類似化合物との比較
1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-4-methoxy-2-methylbenzene: Lacks one methoxy group, resulting in different reactivity and applications.
1-(Chloromethyl)-3,4-dimethoxybenzene: Lacks the methyl group, affecting its steric and electronic properties.
1-(Bromomethyl)-3,4-dimethoxy-2-methylbenzene: Contains a bromomethyl group instead of a chloromethyl group, leading to different reactivity in substitution reactions.
The unique combination of functional groups in this compound makes it a versatile compound with distinct reactivity and applications in various fields.
特性
CAS番号 |
5417-19-6 |
|---|---|
分子式 |
C10H13ClO2 |
分子量 |
200.66 g/mol |
IUPAC名 |
1-(chloromethyl)-3,4-dimethoxy-2-methylbenzene |
InChI |
InChI=1S/C10H13ClO2/c1-7-8(6-11)4-5-9(12-2)10(7)13-3/h4-5H,6H2,1-3H3 |
InChIキー |
CISNBGKDIUZQLH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1OC)OC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


